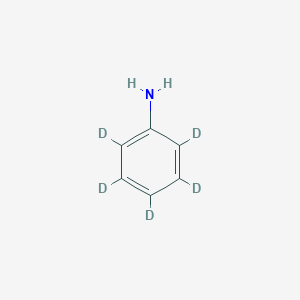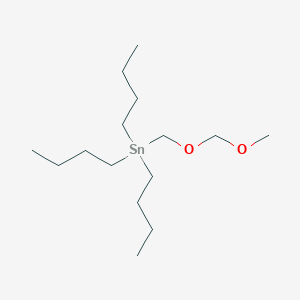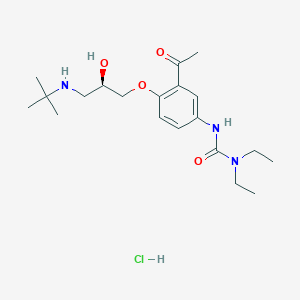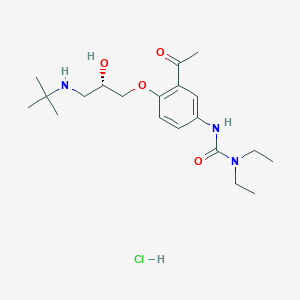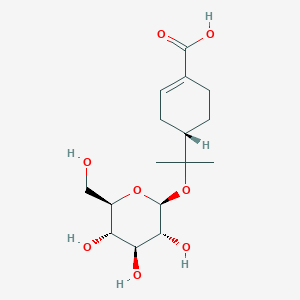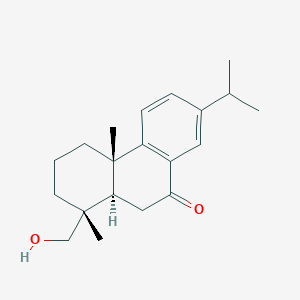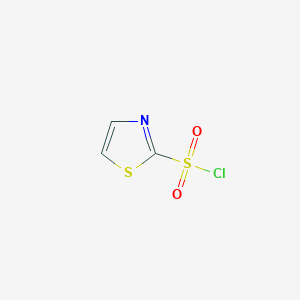
2-Thiazolesulfonyl chloride
概要
説明
Synthesis Analysis
2-Thiazolesulfonyl chloride can be synthesized through several methods. One convenient method involves the use of p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for the synthesis of 2-amino-oxa- or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas. This method has been extended to the efficient synthesis of a variety of 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles of different substitutions and ring sizes, demonstrating the versatility of TsCl in heterocycle synthesis (Heinelt et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Thiazolesulfonyl chloride and its derivatives can be extensively studied through spectroscopic techniques such as FT-IR, NMR, UV-vis, and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, bonding, and electronic structure, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions and Properties
2-Thiazolesulfonyl chloride participates in a range of chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, the reaction of 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole with O-, N-, S-, and C-nucleophiles showcases its electrophilic nature and its potential to undergo nucleophilic substitution at various centers of the thiazole ring (Turov & Drach, 2008).
科学的研究の応用
Synthesis of Aza-Heterocycles
2-Thiazolesulfonyl chloride is utilized in the synthesis of 2-amino-substituted aza-heterocycles, demonstrating its role in the efficient creation of various heterocyclic compounds. This application is significant in the synthesis of compounds for parallel or robot synthesis, highlighting its importance in facilitating complex chemical reactions (Heinelt et al., 2004).
Antimicrobial and Antituberculosis Activity
Another research application involves the synthesis of thiazolyl benzenesulfonamide-condensed 2,4-thiazolidinedione derivatives, which have been evaluated for their antimicrobial activity against various bacteria and antituberculosis activity against Mycobacterium tuberculosis. This underscores the potential of 2-Thiazolesulfonyl chloride-derived compounds in developing new antimicrobial agents (Parekh et al., 2013).
Antiglaucoma Agents
Compounds synthesized from 2-Thiazolesulfonyl chloride have shown low nanomolar affinity for carbonic anhydrase isozymes, CA I, II, and IV, making them effective as topical antiglaucoma agents. This application offers insights into the development of new therapeutic agents for the treatment of glaucoma (Casini et al., 2003).
LC–MS Sensitivity Improvement
In the context of enhancing liquid chromatography–mass spectrometry (LC–MS) detection sensitivity for estrogens, 2-Thiazolesulfonyl chloride derivatives have been used to increase detection responses significantly. This application is critical for the accurate and reproducible quantification of hormones in biological fluids, which is essential for various diagnostic purposes (Higashi et al., 2006).
Safety And Hazards
2-Thiazolesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1,3-thiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQWMUBCRPGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468861 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolesulfonyl chloride | |
CAS RN |
100481-09-2 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
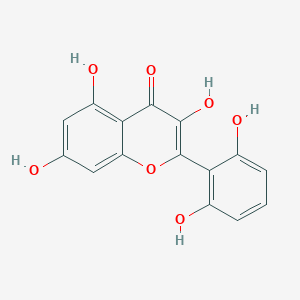
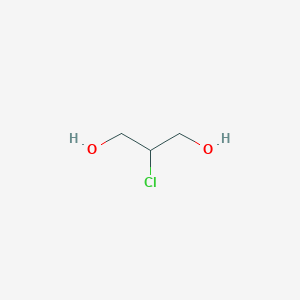
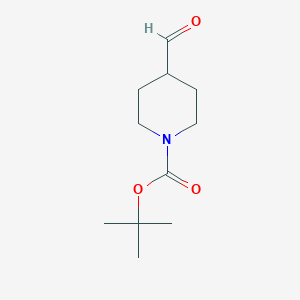

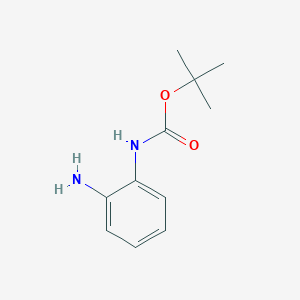
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
